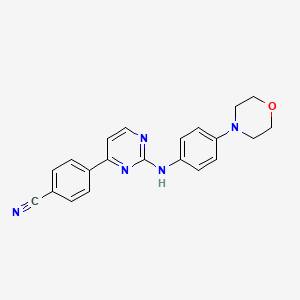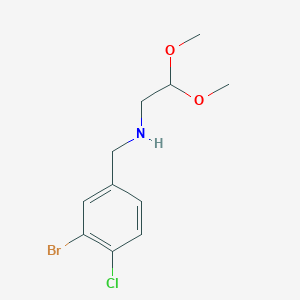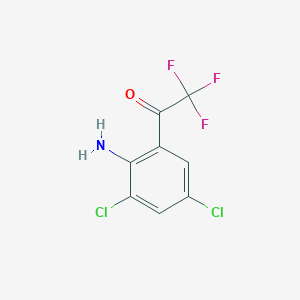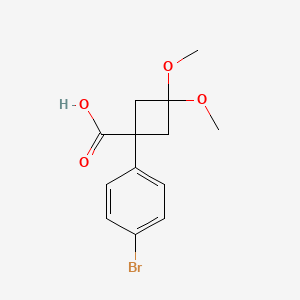
2-(Methylsulfonyloxy)propanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyloxy)propanoic acid methyl ester is an organic compound with the molecular formula C5H10O5S. It is a derivative of propanoic acid, where the hydrogen atom of the hydroxyl group is replaced by a methylsulfonyloxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyloxy)propanoic acid methyl ester typically involves the esterification of 2-(Methylsulfonyloxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyloxy)propanoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of amides or thiol esters.
Reduction: Formation of 2-(Methylsulfonyloxy)propanol.
Oxidation: Formation of 2-(Methylsulfonyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyloxy)propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyloxy)propanoic acid methyl ester involves its interaction with nucleophiles and electrophiles. The methylsulfonyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfonyloxy)propanoic acid ethyl ester
- 2-(Methylsulfonyloxy)propanoic acid isopropyl ester
- 2-(Methylsulfonyloxy)propanoic acid butyl ester
Uniqueness
2-(Methylsulfonyloxy)propanoic acid methyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl, isopropyl, and butyl counterparts, the methyl ester has a lower molecular weight and different physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
70000-66-7 |
|---|---|
Fórmula molecular |
C5H10O5S |
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
methyl 2-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3 |
Clave InChI |
XEUQMYXHUMKCJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






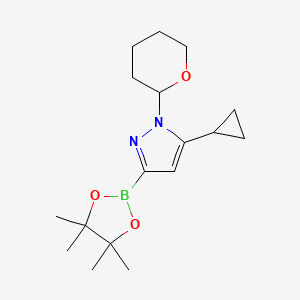
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
